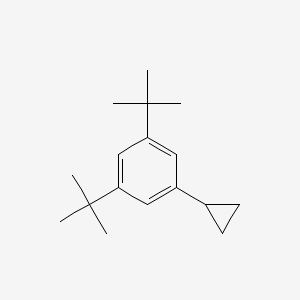
5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one involves the reaction of 2-methoxy-1-indanone with 4-piperidinemethanol in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like chloroform under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar reaction conditions on a larger scale, with careful control of temperature, pressure, and reagent purity to ensure high yield and product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic aromatic substitution reagents like halogens or nitro groups.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one is used as a reference standard and impurity in the synthesis of Donepezil, aiding in the quality control and development of pharmaceuticals .
Biology: The compound’s role as an acetylcholinesterase inhibitor makes it valuable in studying the enzyme’s function and inhibition mechanisms, contributing to research in neurodegenerative diseases .
Medicine: As an impurity of Donepezil, it is crucial in the development and testing of Alzheimer’s disease treatments, ensuring the safety and efficacy of the final pharmaceutical product .
Industry: The compound is used in the detection of urine samples for pharmacopeia, serving as a stabilizer for epigallocatechin .
Wirkmechanismus
5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases acetylcholine levels, enhancing cholinergic function and improving cognitive function in Alzheimer’s disease patients .
Vergleich Mit ähnlichen Verbindungen
Donepezil: A direct acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Desbenzyl Donepezil: A derivative of Donepezil with similar inhibitory properties.
Uniqueness: 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one is unique due to its specific structure and role as an impurity in Donepezil, providing insights into the synthesis and quality control of Alzheimer’s medications .
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
(2Z)-5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3/b13-7- |
InChI-Schlüssel |
MDJVFLZZPSQKFM-QPEQYQDCSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3CCNCC3)/C2=O)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


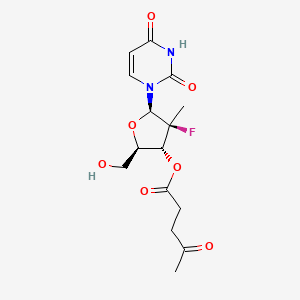

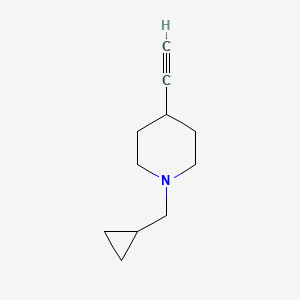
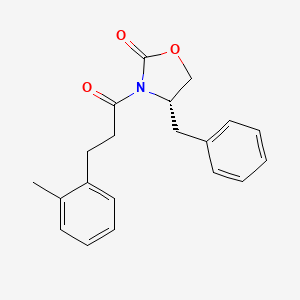
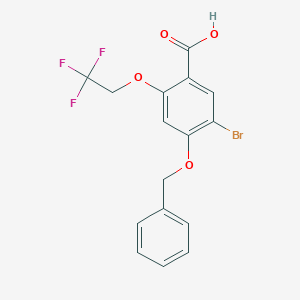
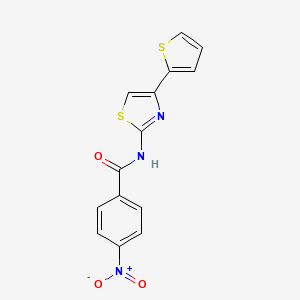
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)
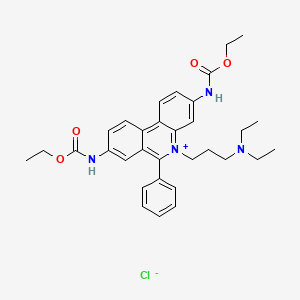
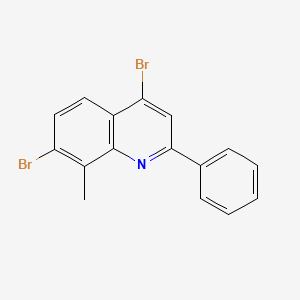
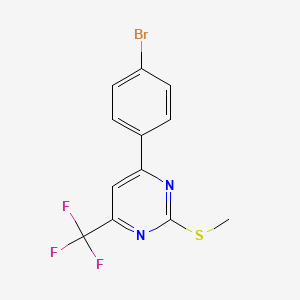
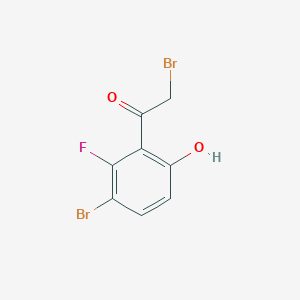
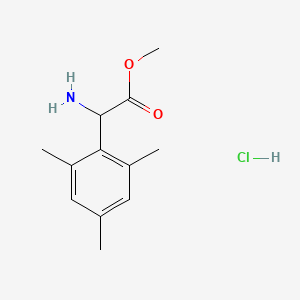
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)
